molecular formula C16H11BrN2 B1513426 5-(4-Bromophenyl)-2,4'-bipyridine CAS No. 859211-25-9

5-(4-Bromophenyl)-2,4'-bipyridine

Cat. No. B1513426
CAS RN: 859211-25-9
M. Wt: 311.18 g/mol
InChI Key: XYIUUDIYVVYUPZ-UHFFFAOYSA-N
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Description

5-(4-Bromophenyl)-2,4'-bipyridine, also known as 4-Bromo-5-(4-bromophenyl)-2,4'-bipyridine or BBP, is a chemical compound that belongs to the class of bipyridine derivatives. It is widely used in scientific research due to its unique properties and potential applications.

Scientific Research Applications

1. Polymeric CoII Complexes

5-(4-Bromophenyl)-2,4'-bipyridine is utilized in the synthesis of polymeric CoII complexes. These complexes exhibit tunable antiferromagnetic interactions influenced by the substituent on the second ligand, demonstrating potential applications in magnetic materials and molecular electronics (Cui, Zhao, Li, Zhang, Liu, & Zhang, 2008).

2. Heteroleptic Ruthenium(II) Polypyridine Complexes

This compound serves as a key ligand in the synthesis of heteroleptic ruthenium(II) polypyridine complexes. These complexes are characterized for their spectroscopic properties, suggesting applications in photovoltaics and luminescent materials (Wang, Shen, Shen, Xu, Jia, & Zhang, 2016).

3. Copper(II) and Oxido-vanadium(IV) Complexes

It is used in forming copper(II) and oxido-vanadium(IV) complexes, which are studied for their structural and thermal properties. This highlights its significance in the development of new coordination compounds with potential catalytic and industrial applications (Takjoo, Mague, Akbari, & Ebrahimipour, 2013).

4. Metal–Organic Frameworks (MOFs)

5-(4-Bromophenyl)-2,4'-bipyridine is instrumental in creating diverse metal–organic frameworks (MOFs), showcasing its utility in materials science, particularly in the design of porous materials for gas storage, catalysis, and separation processes (Zhang, Guo, Li, Liu, & Li, 2013).

5. Fluorophores Synthesis

The compound plays a role in synthesizing novel fluorescent 5-aryl-2,2’-bipyridines, emphasizing its importance in the field of fluorescent materials and sensors. These materials are explored for their potential in biological imaging and environmental sensing (Shabunina, Kapustina, Krinochkin, Kim, Kopchuk, Zyryanov, Li, & Chupakhin, 2017).

6. Antioxidant and Enzyme Inhibitor Synthesis

The derivative 4-(4-bromophenyl)-2,2'-bipyridine, related to 5-(4-Bromophenyl)-2,4'-bipyridine, is synthesized and studied for its potential as an antioxidant and enzyme inhibitor. This research underlines its potential in the development of pharmaceutical compounds (Fazal-ur-Rehman, Wasim, & Khan, 2019).

properties

IUPAC Name

5-(4-bromophenyl)-2-pyridin-4-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrN2/c17-15-4-1-12(2-5-15)14-3-6-16(19-11-14)13-7-9-18-10-8-13/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYIUUDIYVVYUPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(C=C2)C3=CC=NC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60857012
Record name 5-(4-Bromophenyl)-2,4'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60857012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Bromophenyl)-2,4'-bipyridine

CAS RN

859211-25-9
Record name 5-(4-Bromophenyl)-2,4'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60857012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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